3,5-dimethyl-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1,2-oxazole-4-sulfonamide
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Overview
Description
3,5-DIMETHYL-N-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-4-ISOXAZOLESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, an isoxazole ring, and a sulfonamide group, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL-N-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-4-ISOXAZOLESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and isoxazole rings. These rings are then linked through a series of reactions that introduce the sulfonamide group. Common reagents used in these reactions include various acids, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL-N-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-4-ISOXAZOLESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3,5-DIMETHYL-N-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-4-ISOXAZOLESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL-N-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-4-ISOXAZOLESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide
- N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N’-phenylurea
Uniqueness
3,5-DIMETHYL-N-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-4-ISOXAZOLESULFONAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H18N4O3S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
3,5-dimethyl-N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C16H18N4O3S/c1-11-5-4-6-14(9-11)10-20-8-7-15(17-20)19-24(21,22)16-12(2)18-23-13(16)3/h4-9H,10H2,1-3H3,(H,17,19) |
InChI Key |
BOTRVYOXGIUPSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC(=N2)NS(=O)(=O)C3=C(ON=C3C)C |
Origin of Product |
United States |
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